MSD-D

Kv1.5 inhibitor IC50 Patch clamp

MSD-D is a potent (IC50 0.5 μM) and frequency-dependent Kv1.5 inhibitor with positive cooperativity (Hill ~2). Its higher potency reduces solvent artifacts and off-target effects compared to S9947 and ICAGEN-4. Reduced Thr480 dependence enables alternative binding mode studies. Use as a benchmark in atrial fibrillation screening and TASK-1 investigations. Ideal for patch-clamp and mutagenesis assays.

Molecular Formula C20H17N3O2S
Molecular Weight 363.4 g/mol
Cat. No. B1676861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSD-D
SynonymsMSDD;  MSD D;  MSD-D
Molecular FormulaC20H17N3O2S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=NN(C(=O)C(=C2C)C#N)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H17N3O2S/c1-13-4-10-17(11-5-13)26-19-14(2)18(12-21)20(24)23(22-19)15-6-8-16(25-3)9-7-15/h4-11H,1-3H3
InChIKeyYMRVCZZVGOWQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MSD-D Kv1.5 Inhibitor: CAS 182504-18-3 – Potency and Selectivity Profile for Atrial Fibrillation Research


MSD-D (CAS 182504-18-3) is a pyridazinecarbonitrile derivative that acts as a potent and frequency-dependent inhibitor of the voltage-gated potassium channel Kv1.5, with a molecular formula of C20H17N3O2S and molecular weight of 363.43 g/mol . It is primarily utilized as a research tool in cardiovascular studies focused on atrial fibrillation, where Kv1.5 blockade contributes to prolongation of the atrial effective refractory period [1].

Why Generic Substitution Fails for Kv1.5 Inhibitors Like MSD-D: Kinetic and Binding Site Differentiation


Kv1.5 inhibitors cannot be considered interchangeable due to marked differences in blocking kinetics (on/off rates), cooperativity (Hill coefficient), and specific binding site interactions that dictate their frequency-dependent behavior and potential off-target profiles. MSD-D, S9947, and ICAGEN-4, despite sharing Kv1.5 as a target, exhibit distinct pharmacodynamic profiles that influence experimental outcomes in atrial electrophysiology models [1].

MSD-D Quantitative Differentiation: Head-to-Head IC50, Hill Coefficient, and Binding Kinetics vs. S9947 and ICAGEN-4


MSD-D Exhibits Superior Potency at Kv1.5 Compared to S9947 and ICAGEN-4

MSD-D displays an IC50 of 0.5 μM at cloned human Kv1.5 channels, demonstrating 1.4-fold higher potency than S9947 (IC50 0.7 μM) and 3.2-fold higher potency than ICAGEN-4 (IC50 1.6 μM) in the same experimental system [1].

Kv1.5 inhibitor IC50 Patch clamp

MSD-D Displays Positive Cooperativity (Hill Coefficient ~2) in Kv1.5 Block, Distinct from S9947

The Hill coefficient for MSD-D block of Kv1.5 is approximately 2, indicating positive cooperative binding, whereas S9947 exhibits a Hill coefficient close to 1, suggesting non-cooperative binding [1].

Kv1.5 inhibitor Hill coefficient Cooperativity

MSD-D Demonstrates Slow On- and Off-Rates for Kv1.5 Block, Contrasting with Fast Kinetics of S9947

In contrast to the fast on- and off-rates observed for S9947, MSD-D (like ICAGEN-4) exhibits slow apparent on- and off-rates of binding to Kv1.5 channels, leading to slower adaptation to changes in pulse frequency [1].

Kv1.5 inhibitor Kinetics Electrophysiology

MSD-D Shows Distinct Binding Site Dependency: Reduced Reliance on Thr480 Compared to S9947 and ICAGEN-4

Alanine-scanning mutagenesis reveals that residue Thr480 at the base of the selectivity filter is important for inhibition by S9947 and ICAGEN-4, but less critical for MSD-D binding, indicating a distinct molecular interaction mode [1].

Kv1.5 inhibitor Binding site Mutagenesis

MSD-D Demonstrates TASK-1 Channel Affinity: IC50 Ratio (TASK-1/Kv1.5) 1.4- to 70-Fold

In Xenopus oocyte two-electrode voltage clamp recordings, MSD-D (along with ICAGEN-4, S20951, and S9947) inhibited TASK-1 channels with IC50 values 1.4- to 70-fold lower than those for Kv1.5, indicating preferential TASK-1 block [1]. This selectivity range highlights a potential off-target mechanism shared among Kv1.5 blockers.

Kv1.5 inhibitor TASK-1 Selectivity

MSD-D Exhibits Positive Frequency-Dependent Block of Kv1.5, Enhancing Atrial Selectivity

MSD-D inhibits Kv1.5 channels with positive frequency dependence, meaning block increases at higher stimulation rates, a property shared with S9947 and ICAGEN-4 but likely amplified by its slow kinetics and cooperative binding [1].

Kv1.5 inhibitor Frequency dependence Atrial fibrillation

MSD-D Application Scenarios: In Vitro Electrophysiology, Atrial Fibrillation Research, and Channel Selectivity Profiling


In Vitro Atrial Electrophysiology Studies Requiring Potent and Frequency-Dependent Kv1.5 Block

Researchers conducting patch-clamp experiments on isolated atrial myocytes or heterologous expression systems can leverage MSD-D's IC50 of 0.5 μM [1] and its positive frequency dependence to replicate atrial-selective prolongation of action potential duration. Its higher potency compared to S9947 and ICAGEN-4 reduces the working concentration, minimizing solvent artifacts and off-target interactions [1].

Structure-Activity Relationship (SAR) and Binding Site Mapping of Kv1.5 Inhibitors

MSD-D's reduced dependence on Thr480 [1] makes it a valuable probe for studying alternative binding modes within the central cavity of Kv1.5. It can serve as a reference compound in mutagenesis studies aimed at differentiating inhibitor classes based on their interaction with the selectivity filter.

Off-Target Selectivity Profiling Against TASK-1 Channels

Given that MSD-D and related Kv1.5 blockers inhibit TASK-1 with 1.4- to 70-fold greater potency [2], MSD-D can be employed as a representative compound to investigate TASK-1 mediated effects in atrial and neuronal tissues. This is particularly relevant when dissecting the contribution of TASK-1 to antiarrhythmic efficacy or adverse respiratory effects.

Preclinical Drug Discovery for Atrial Fibrillation: Benchmarking Novel Kv1.5 Blockers

In screening cascades for atrial fibrillation candidates, MSD-D provides a well-characterized benchmark for potency (IC50 0.5 μM), cooperativity (Hill ~2), and kinetic behavior [1]. Novel compounds can be compared against MSD-D to assess improvements in selectivity, kinetics, or binding site interactions.

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